molecular formula C13H8Cl3NO2 B11941364 2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate CAS No. 105971-56-0

2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B11941364
CAS No.: 105971-56-0
M. Wt: 316.6 g/mol
InChI Key: MKVZWADREJQTSP-UHFFFAOYSA-N
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Description

2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H8Cl3NO2. This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 3,4-dichloroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted carbamates.

    Oxidation Products: Chlorinated quinones.

    Reduction Products: Amines and alcohols.

Scientific Research Applications

2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on enzyme activity and cellular processes.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Chlorophenyl N-(2,4-dichlorophenyl)carbamate
  • 2,4-Dichlorophenyl N-(3-chlorophenyl)carbamate
  • 4-Chlorophenyl N-(3,4-dichlorophenyl)carbamate

Comparison: While these compounds share structural similarities, 2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

105971-56-0

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

(2-chlorophenyl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H8Cl3NO2/c14-9-6-5-8(7-11(9)16)17-13(18)19-12-4-2-1-3-10(12)15/h1-7H,(H,17,18)

InChI Key

MKVZWADREJQTSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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